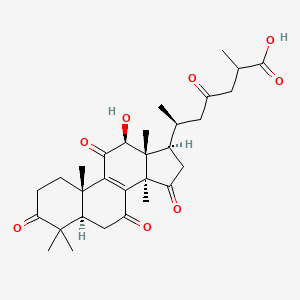

Deacetyl-ganoderic-acid-F

Description

Natural Occurrence and Isolation from Ganoderma lucidum

Deacetyl-ganoderic acid F is a naturally occurring lanostane-type triterpenoid (B12794562) found in the fruiting bodies of the fungus Ganoderma lucidum, commonly known as the Reishi mushroom. biosynth.commedchemexpress.com The isolation of this compound is a multi-step process involving extraction from the fungal biomass followed by rigorous purification.

The initial step in obtaining deacetyl-ganoderic acid F involves the extraction of triterpenoids from the dried and chipped fruiting bodies of Ganoderma lucidum. nih.gov A common method utilizes solvent extraction, where the fungal material is treated with an organic solvent.

One established procedure involves extracting the mushroom biomass with 95% ethanol (B145695) at an elevated temperature (80°C). nih.gov This process is often repeated multiple times to ensure a comprehensive extraction of the desired compounds. Following extraction, the ethanol is removed, often by filtration, to yield a crude extract. nih.gov Another reported method involves an initial ethanolic extraction, followed by dilution with water and a subsequent extraction with chloroform (B151607). chemfaces.comdmu.edu.cn

Table 1: Overview of Extraction Methods for Triterpenoids from Ganoderma lucidum

| Extraction Step | Description | Reference |

| Initial Solvent Extraction | The dried and powdered fungal material is typically extracted with ethanol. | nih.gov |

| Secondary Solvent Partitioning | The crude extract is sometimes further partitioned using a solvent like chloroform to separate compounds based on polarity. | chemfaces.comdmu.edu.cn |

The crude extract obtained from the fungal biomass contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are essential to isolate and purify deacetyl-ganoderic acid F.

A common approach involves subjecting the concentrated extract to silica (B1680970) gel column chromatography. nih.govchemfaces.com Elution is typically performed using a gradient system of solvents, such as a mixture of chloroform and acetone, to separate the components based on their affinity for the stationary phase. nih.gov

Further purification is often achieved using reversed-phase column chromatography, frequently employing a C-18 column. nih.gov In this step, a different solvent system, such as a water and methanol (B129727) gradient, is used for elution. nih.gov For final purification and to obtain the compound in high purity, High-Performance Liquid Chromatography (HPLC) is a crucial step. nih.govchemfaces.com Recrystallization may also be employed to achieve a highly purified final product. nih.gov The structure and identity of the isolated deacetyl-ganoderic acid F are then confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govchemfaces.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C30H40O8 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(6S)-6-[(5R,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17+,19-,25+,28-,29-,30-/m0/s1 |

InChI Key |

MNXGGTWKTCLFDT-GKJAHOMTSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C |

Origin of Product |

United States |

Chemical and Physical Properties

Molecular Structure and Formula

Deacetyl-ganoderic-acid-F is a complex organic molecule with a defined chemical structure. Its molecular formula is C₃₀H₄₀O₈, and it has a molecular weight of 528.64 g/mol . biosynth.com The structure is characterized as a 7-anostane triterpenoid (B12794562), which is a subclass of triterpenes with a specific four-ring carbon skeleton. medchemexpress.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 100665-44-9 |

| Chemical Formula | C₃₀H₄₀O₈ |

| Molecular Weight | 528.64 g/mol |

| InChI Key | MNXGGTWKTCLFDT-LTAJGUDQSA-N |

This table is interactive. Click on the headers to sort.

Physicochemical Characteristics

The physicochemical properties of this compound are important for its isolation, characterization, and understanding its biological activity. It is typically stored at 4°C in a sealed container, away from moisture, to maintain its stability. medchemexpress.com For long-term storage in solvent, temperatures of -20°C to -80°C are recommended. medchemexpress.com

Biosynthetic Pathways and Genetic Regulation of Deacetyl Ganoderic Acid F

Elucidation of Deacetyl-ganoderic-acid-F Formation via the Mevalonate (B85504) Pathway

The biosynthesis of all ganoderic acids, including this compound, proceeds through the mevalonate (MVA) pathway. scirp.orgscielo.org.mxnih.gov This fundamental metabolic pathway is responsible for the production of isoprenoids, a large and diverse class of natural products. nih.govmdpi.com In fungi, the MVA pathway begins with the precursor molecule acetyl-coenzyme A (acetyl-CoA). nih.govnih.gov

The initial steps involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by the addition of another acetyl-CoA molecule to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). sjtu.edu.cn HMG-CoA is then converted to mevalonate (MVA) by the enzyme HMG-CoA reductase, a critical rate-limiting step in the pathway. scirp.orgnih.gov Through a series of enzymatic reactions involving phosphorylation and decarboxylation, MVA is converted into the five-carbon building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.comsjtu.edu.cn

These five-carbon units are sequentially condensed to form larger isoprenoid precursors. Farnesyl diphosphate (B83284) (FPP), a 15-carbon molecule, is a key intermediate. nih.gov Two molecules of FPP are then joined in a head-to-head condensation to form squalene, a 30-carbon linear triterpene precursor. scirp.org The cyclization of squalene, via 2,3-oxidosqualene (B107256), yields lanosterol (B1674476), which serves as the common foundational skeleton for all ganoderic acids. nih.govscielo.org.mxsjtu.edu.cn The final, specific steps that modify the lanosterol backbone through a series of oxidation, reduction, and acylation reactions to form the precise structure of this compound are complex and not yet fully elucidated. nih.govscielo.org.mx

Characterization of Enzymatic Steps in Terpenoid Backbone Biosynthesis

The synthesis of the triterpenoid (B12794562) backbone leading to this compound is catalyzed by a series of specific enzymes. While the enzymes responsible for the final tailoring steps are still under investigation, the core enzymes of the MVA pathway and triterpene synthesis in Ganoderma lucidum have been identified and characterized. thescipub.comasm.orgatlantis-press.com The overexpression or suppression of the genes encoding these enzymes has been shown to directly impact the production of ganoderic acids. asm.org

Below is a table detailing the key enzymes involved in the early stages of the biosynthetic pathway.

| Enzyme | Abbreviation | Function | Source(s) |

| 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase | HMGR | Catalyzes the conversion of HMG-CoA to mevalonate; a recognized rate-limiting enzyme in the pathway. | nih.govthescipub.comasm.org |

| Farnesyl Diphosphate Synthase | FPPS | Catalyzes the synthesis of the 15-carbon intermediate, farnesyl diphosphate (FPP), from IPP and DMAPP. | thescipub.comatlantis-press.com |

| Squalene Synthase | SQS | Catalyzes the first committed step in sterol and triterpenoid biosynthesis, joining two FPP molecules to form squalene. | scirp.orgscielo.org.mxthescipub.com |

| Lanosterol Synthase | LS | Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the precursor skeleton of ganoderic acids. | scielo.org.mxatlantis-press.com |

Genetic Determinants and Regulatory Elements in Fungal Strains

The production of this compound is tightly controlled by a network of genetic and regulatory elements. The expression of the biosynthetic genes is influenced by both internal genetic factors, such as transcription factors, and external environmental cues. frontiersin.org

Research has identified several genes that encode the key enzymes in the pathway, including Glhmgr (encoding HMGR), Glfpps (encoding FPPS), and Glsqs (encoding SQS). thescipub.com The transcript levels of these genes often correlate with the rate of ganoderic acid production. atlantis-press.complos.org For instance, the expression of these genes, particularly sqs and ls, is significantly up-regulated during the immature stage of fruiting body development, which coincides with the highest accumulation of total triterpenoids. atlantis-press.com

Beyond the structural genes, a number of transcription factors have been identified as crucial regulators of the ganoderic acid biosynthetic pathway. These proteins bind to specific DNA sequences to control the expression of the biosynthetic genes.

| Genetic Determinant | Type | Role in Ganoderic Acid Biosynthesis | Source(s) |

| LaeA | Transcription Factor | A positive global regulator; its deletion significantly reduces GA production, while its overexpression increases it. | nih.gov |

| VeA/VelB | Transcription Factor | Part of the Velvet protein family; forms a complex with LaeA to activate secondary metabolism, including GA synthesis. | frontiersin.org |

| Homeobox transcription factor | Transcription Factor | Plays an important role in regulating GA biosynthesis during fungal development. | frontiersin.org |

| GlSwi6, AreA, CRZ1, PacC | Transcription Factors | Various transcription factors implicated in fungal development and the regulation of GA biosynthesis. | frontiersin.org |

The biosynthesis is also responsive to external stimuli, known as elicitors. For example, methyl jasmonate (MeJA) has been shown to be a potent inducer that up-regulates the transcript levels of genes like hmgr, fps, and sqs, leading to enhanced production of ganoderic acids. plos.orgsbmu.ac.ir This complex regulatory network allows the fungus to modulate the production of this compound and other triterpenoids in response to developmental and environmental signals.

Biological Activities and Preclinical Investigations of Deacetyl Ganoderic Acid F

Anti-inflammatory Modulatory Effects

Deacetyl-ganoderic acid F has demonstrated notable anti-inflammatory properties across various experimental models. ontosight.airesearchgate.net These effects are attributed to its ability to modulate key pathways and mediators involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Secretion in Cellular Models

Studies have shown that Deacetyl-ganoderic acid F can effectively inhibit the secretion of pro-inflammatory cytokines. nih.govhku.hk In murine microglial BV-2 cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, pretreatment with Deacetyl-ganoderic acid F led to a significant reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This inhibition was also observed at the messenger RNA (mRNA) level, where the expression of genes for TNF-α, IL-6, and another pro-inflammatory cytokine, interleukin-1β (IL-1β), was suppressed. nih.gov The anti-inflammatory effects are linked to the inhibition of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. nih.govhku.hk

Table 1: Effect of Deacetyl-ganoderic-acid-F on Pro-inflammatory Cytokine Secretion in LPS-stimulated BV-2 Cells

| Treatment | TNF-α Secretion | IL-6 Secretion | TNF-α mRNA Level | IL-6 mRNA Level | IL-1β mRNA Level |

|---|---|---|---|---|---|

| Control | Baseline | Baseline | Baseline | Baseline | Baseline |

| LPS | Increased | Increased | Upregulated | Upregulated | Upregulated |

| LPS + this compound | Attenuated nih.gov | Attenuated nih.gov | Suppressed nih.gov | Suppressed nih.gov | Suppressed nih.gov |

Suppression of Nitric Oxide (NO) Production in vitro and in vivo

Excessive production of nitric oxide (NO) is a hallmark of inflammation. mdpi.com Deacetyl-ganoderic acid F has been shown to inhibit NO production in both cellular and animal models. nih.govnih.gov In LPS-stimulated BV-2 microglial cells, the compound significantly suppressed the LPS-triggered increase in NO levels. nih.govmdpi.com This inhibitory effect was also observed in vivo in a zebrafish model, where Deacetyl-ganoderic acid F effectively inhibited NO production. nih.govnih.gov

Regulation of Inflammatory Enzyme Expression (e.g., iNOS, COX-2) in Experimental Systems

The production of NO and other inflammatory mediators is often catalyzed by enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Research indicates that Deacetyl-ganoderic acid F can regulate the expression of these enzymes. In LPS-stimulated BV-2 cells, pretreatment with the compound led to a marked decrease in the mRNA levels of both iNOS and COX-2. mdpi.com Furthermore, Western blot analysis confirmed that Deacetyl-ganoderic acid F also inhibited the upregulation of iNOS and COX-2 protein levels induced by LPS stimulation. mdpi.com This suggests that the compound's ability to suppress NO production is, at least in part, due to its regulation of these key inflammatory enzymes. mdpi.com

Antioxidative Properties

In addition to its anti-inflammatory effects, Deacetyl-ganoderic acid F is recognized for its antioxidant properties. ontosight.aibiosynth.com

Mitigation of Oxidative Stress Indicators in Cellular Assays

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is closely linked to inflammation. Deacetyl-ganoderic acid F has been shown to mitigate indicators of oxidative stress in cellular assays. biosynth.com While direct quantitative data from the provided search results is limited, its role in minimizing oxidative stress is highlighted as a key aspect of its therapeutic potential. biosynth.com This antioxidant activity can help protect cells from damage caused by free radicals. ontosight.ai

Immunomodulatory Capacities

Deacetyl-ganoderic acid F also exhibits immunomodulatory capacities, influencing the activity of the immune system. biosynth.comnih.gov Its ability to modulate the immune response is a significant aspect of its biological activity. biosynth.com The compound's anti-inflammatory actions, such as the suppression of pro-inflammatory cytokines and the inhibition of the NF-κB pathway, are key components of its immunomodulatory effects. nih.govnih.gov By regulating these pathways, Deacetyl-ganoderic acid F can help to control excessive or detrimental immune responses, suggesting its potential in conditions associated with immune dysregulation. biosynth.comnih.gov

Suppression of Microglia and Astrocytes Activation in Neural Inflammation Models

This compound has been shown to effectively suppress the activation of both microglia and astrocytes, the primary immune cells of the brain. nih.govfrontiersin.orgresearchgate.net In response to inflammatory stimuli such as lipopolysaccharide (LPS), these cells undergo morphological and functional changes, contributing to the neuroinflammatory environment. nih.govfrontiersin.org

In murine models of LPS-induced neural inflammation, treatment with this compound led to a reduction in the activation of these glial cells. nih.gov Morphological analysis revealed that the compound helped maintain the normal, non-activated state of astrocytes, characterized by less cellular hypertrophy and non-overlapping domains, even in the presence of LPS. nih.gov This suggests a direct inhibitory effect on the inflammatory response of these critical brain cells. nih.govresearchgate.net

Promotion of Anti-inflammatory Cytokine Expression (e.g., Interleukin-10)

Beyond suppressing pro-inflammatory responses, this compound also appears to modulate the cytokine profile towards an anti-inflammatory state. While direct evidence for its promotion of Interleukin-10 (IL-10) is still emerging, studies on related compounds from Ganoderma lucidum and the general mechanisms of microglial activation suggest this possibility. Activated microglia are known to release a variety of cytokines, including the anti-inflammatory cytokine IL-10, which plays a crucial role in resolving inflammation and promoting neuron survival. nih.gov The ability of this compound to modulate microglial activity suggests it may also influence the expression of such beneficial cytokines. nih.gov

Neuroprotective Potential in Preclinical Models

The anti-inflammatory properties of this compound translate to a significant neuroprotective potential, as demonstrated in both in vitro and in vivo preclinical models.

Attenuation of Neural Inflammation in vitro (e.g., BV-2 cells)

In vitro studies using the murine microglial cell line, BV-2, have provided valuable insights into the molecular mechanisms underlying the anti-inflammatory effects of this compound. nih.govnih.gov When BV-2 cells are stimulated with LPS, they mimic an inflammatory response characterized by the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). nih.gov

Treatment with this compound was found to significantly inhibit this LPS-induced NO production and iNOS expression in a dose-dependent manner. nih.gov Furthermore, it affected the secretion and mRNA levels of various inflammatory cytokines. nih.govnih.gov Mechanistic studies revealed that these effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. nih.govresearchgate.net this compound was shown to decrease the phosphorylation of IKK and IκB, ultimately preventing the nuclear translocation of the p65 subunit of NF-κB. nih.govresearchgate.net

Table 1: Effects of this compound on LPS-induced Inflammatory Markers in BV-2 Cells

| Marker | Effect of this compound Treatment | Reference |

|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | nih.gov |

| iNOS Expression | Inhibition | nih.gov |

| Inflammatory Cytokine Secretion | Modulation | nih.gov |

| NF-κB Pathway Activation | Inhibition | nih.gov |

Efficacy in in vivo Models of Neural Inflammation (e.g., Zebrafish, Murine Models)

The promising in vitro results have been corroborated by in vivo studies in both zebrafish and murine models of neural inflammation. nih.govnih.gov In zebrafish embryos stimulated with LPS, this compound treatment effectively inhibited the production of NO. nih.govacs.org

In a lipopolysaccharide-stimulated mouse model, the compound demonstrated its ability to suppress the serum levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Importantly, analysis of the brain tissue from these mice revealed that this compound reduced the inflammatory response by suppressing the activation of both microglia and astrocytes. nih.gov It also inhibited the LPS-induced activation of the NF-κB pathway within the brain. nih.gov

Table 2: In vivo Efficacy of this compound in Neural Inflammation Models

| Model | Key Findings | Reference |

|---|---|---|

| Zebrafish Embryos (LPS-induced) | Inhibition of NO production | nih.gov |

| Murine Model (LPS-induced) | Suppression of serum pro-inflammatory cytokines (TNF-α, IL-6) | nih.gov |

| Suppression of microglia and astrocyte activation in the brain | nih.gov | |

| Inhibition of NF-κB activation in the brain | nih.gov |

Other Documented Bioactivities in Preclinical Studies

In addition to its well-documented anti-neuroinflammatory effects, this compound has been investigated for other potential therapeutic properties.

Molecular Mechanisms and Cellular Signaling Pathways

Detailed Analysis of Deacetyl-ganoderic-acid-F Interaction with the NF-κB Pathway

A dominant mechanism underlying the bioactivity of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases. DeGA F intervenes at key activation steps within this cascade. nih.gov

The activation of the NF-κB pathway is critically dependent on the phosphorylation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of kappa B (IκB). This phosphorylation event tags IκB for degradation, releasing the NF-κB dimer to enter the nucleus.

Research conducted on lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells has demonstrated that pretreatment with this compound significantly inhibits the phosphorylation of both the IKK complex (IKKα/β) and IκBα. nih.gov In these studies, LPS stimulation alone leads to a marked increase in the phosphorylated forms of these proteins (p-IKKα/β and p-IκBα). However, the presence of DeGA F markedly suppresses this effect, preventing the initiation of the downstream signaling cascade required for NF-κB activation. nih.govijbs.com

A direct consequence of the inhibition of IκBα phosphorylation and degradation is the sequestration of the NF-κB complex in the cytoplasm. The p65 subunit is a key component of this complex that, upon activation, translocates to the nucleus to initiate the transcription of pro-inflammatory genes.

Studies have confirmed that this compound effectively inhibits the nuclear translocation of p65. nih.gov Western blot analysis of nuclear and cytoplasmic protein fractions from LPS-stimulated BV-2 cells showed a significant increase in nuclear p65 levels in response to LPS. nih.gov Pretreatment with DeGA F, however, clearly prevented this shift, keeping p65 levels in the nucleus low. nih.gov This inhibitory effect has been further corroborated by immunofluorescence analysis, which visually confirms the retention of p65 in the cytoplasm in the presence of DeGA F. nih.gov

Table 1: Effect of this compound on Key Proteins in the NF-κB Pathway

| Protein Target | Molecular Event | Effect of this compound | Reference |

|---|---|---|---|

| IKKα/β | Phosphorylation | Inhibition | nih.gov |

| IκBα | Phosphorylation | Inhibition | nih.gov |

| p65 | Nuclear Translocation | Inhibition | nih.gov |

Interplay with Related Inflammatory Signaling Cascades (e.g., MAPK, PI3K/Akt/mTOR)

The anti-inflammatory effects of this compound extend to pathways that cross-talk with NF-κB signaling. One such critical pathway is the PI3K/Akt/mTOR cascade, which is involved in a wide range of cellular functions, including inflammation and cell survival.

Research has shown that DeGA F can suppress the phosphorylation of Akt, a key kinase in this pathway. nih.gov The activation of Akt can lead to inflammation by stimulating IKK phosphorylation, thereby linking the PI3K/Akt/mTOR and NF-κB pathways. nih.gov By inhibiting the phosphorylation of Akt in LPS-stimulated microglia, DeGA F demonstrates a multi-level regulatory effect on the inflammatory response. nih.gov While many ganoderic acids are known to interact with the broader PI3K/Akt/mTOR and MAPK pathways, the specific interactions of this compound with MAPK have not been as extensively detailed in available research. mdpi.comnih.govnih.gov

Influence on Key Cellular Processes: Apoptosis and Cell Proliferation

The influence of this compound on fundamental cellular processes such as apoptosis and cell proliferation is an area of ongoing investigation. While the broader class of ganoderic acids is known to modulate these processes, particularly in cancer cells, specific data for DeGA F is more nuanced. biosynth.comtargetmol.comnih.gov

In studies focused on neuroinflammation, this compound was found to be non-toxic to BV-2 microglial cells at effective concentrations. nih.gov Cell viability assays indicated that the compound did not induce cell death or inhibit proliferation in these non-cancerous cells, which was crucial for demonstrating that its anti-inflammatory effects were not a byproduct of cytotoxicity. nih.gov Although some reports suggest a potential role for DeGA F in modulating cell proliferation in other contexts, such as cancer, detailed studies specifying its direct impact on apoptosis and proliferation remain limited. biosynth.com

Identification of Specific Protein Targets and Ligand-Receptor Interactions

Based on current molecular studies, the primary identified protein targets of this compound are key kinases within inflammatory signaling pathways.

Identified Protein Targets:

IKKα (Inhibitor of nuclear factor kappa-B kinase subunit alpha) : Targeted via inhibition of phosphorylation. nih.gov

IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) : Targeted via inhibition of phosphorylation. nih.govijbs.com

Akt (Protein kinase B) : Targeted via inhibition of phosphorylation. nih.gov

These interactions appear to be the basis for its observed inhibition of the NF-κB and Akt signaling pathways. To date, specific high-affinity cell surface or nuclear receptor binding interactions for this compound have not been identified in the scientific literature. Computational studies on other ganoderic acids have explored potential ligand-receptor binding, but similar detailed analyses for DeGA F are not yet available. researchgate.net

Table 2: Summary of Molecular Interactions of this compound

| Signaling Pathway | Key Protein Target(s) | Observed Effect of DeGA F | Reference |

|---|---|---|---|

| NF-κB | IKKα/β, IκBα, p65 | Inhibition of phosphorylation and nuclear translocation | nih.gov |

| PI3K/Akt/mTOR | Akt | Inhibition of phosphorylation | nih.gov |

Structure Activity Relationship Sar Studies and Analog Design

Analysis of Structural Features Influencing Bioactivity (e.g., 7-anostane triterpenoid (B12794562) scaffold)

Deacetyl-ganoderic-acid-F is classified as a lanostane-type triterpenoid, characterized by a tetracyclic scaffold. medchemexpress.comnih.gov This core structure is fundamental to the bioactivity of many compounds isolated from Ganoderma species. researchgate.net SAR studies on ganoderic acids, including this compound, have highlighted several key structural features that dictate their biological effects.

The lanostane (B1242432) skeleton itself provides the necessary framework for interaction with biological targets. Modifications to this scaffold, such as the position and orientation of functional groups, significantly influence bioactivity. For instance, the presence and location of hydroxyl (-OH) and carboxyl (-COOH) groups can modulate interactions with cell membranes and protein binding sites. mdpi.com

Studies on various ganoderic acids have revealed specific structure-activity relationships. For example, in the context of aldose reductase inhibition, a hydroxyl group at C-11 and a carboxylic acid group in the side chain are considered essential for activity. researchgate.netnih.gov Furthermore, a double bond in the side chain at positions C-20 and C-22 has been shown to enhance inhibitory effects. researchgate.netnih.gov While these studies were not performed specifically on this compound, they provide valuable insights into the functional importance of different parts of the ganoderic acid molecule. This compound's demonstrated anti-inflammatory activity, mediated through the NF-κB pathway, is intrinsically linked to its unique arrangement of functional groups on the 7-anostane triterpenoid backbone. nih.gov

| Structural Feature | Influence on Bioactivity | Source |

| 7-anostane Triterpenoid Scaffold | Provides the fundamental tetracyclic framework essential for biological activity. | medchemexpress.comresearchgate.net |

| Hydroxyl (-OH) Groups | Position and stereochemistry are critical; influences binding to targets like aldose reductase. | mdpi.comresearchgate.netnih.gov |

| Carboxyl (-COOH) Group | The carboxylic acid in the side chain is often essential for receptor recognition and bioactivity. | mdpi.comresearchgate.netnih.gov |

| Side Chain Unsaturation | Double bonds within the side chain can contribute to improved biological activity. | researchgate.netnih.gov |

Rational Design and Chemical Synthesis of this compound Analogues

The rational design of analogues of this compound aims to improve its natural bioactivities, enhance its specificity, and optimize its pharmacological properties. This process relies heavily on the SAR data gathered from naturally occurring ganoderic acids. The chemical synthesis of such analogues often begins with readily available natural precursors, like lanosterol (B1674476), which shares the same core skeleton. nottingham.ac.uk

Synthetic strategies typically involve modifying key functional groups identified in SAR studies. For instance, research on ganoderic acid analogues has focused on modifications at positions C-3, C-7, and C-24 to enhance anti-cancer properties. nottingham.ac.uk The synthesis process can involve a series of chemical reactions, such as oxidation, reduction, and olefination, to introduce or alter functional groups like ketones, alcohols, and carboxylic acids at specific sites on the lanostane frame. nottingham.ac.uk

While specific synthetic pathways for this compound analogues are not extensively documented in the available literature, the principles are derived from work on closely related compounds like Ganoderic Acid A and Ganoderic Acid DM. nottingham.ac.ukmdpi.com For example, the synthesis of amide derivatives of Ganoderic Acid A was undertaken to explore new anti-cancer agents, demonstrating a common strategy of modifying the side-chain carboxyl group to generate novel analogues with potentially improved activity. mdpi.com Such approaches could be applied to this compound to probe its SAR further and develop new therapeutic leads.

In Silico Approaches for Structure-Based Prediction and Molecular Docking

In silico methods, including molecular docking and virtual screening, are powerful computational tools used to predict and analyze the interaction between small molecules like this compound and their protein targets. These approaches accelerate drug discovery by identifying potential biological targets and elucidating the molecular basis of a compound's activity before undertaking extensive laboratory work.

Molecular docking studies have been performed on various ganoderic acids to predict their binding affinities and modes of interaction with different proteins. For instance, a virtual screening study predicted that Ganoderic Acid F has a potential binding affinity for the murine double minute 2 (MDM2) protein, a key regulator of the p53 tumor suppressor. mdpi.com Another in silico study screened numerous natural compounds, including Ganoderic Acid F, for their potential to act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a target for treating dyslipidemia. medpharmres.com

These computational models provide detailed insights into the specific amino acid residues involved in the interaction. For example, docking studies with Ganoderic Acid A have identified its potential binding sites and interactions within proteins like PIK3CA and tumor necrosis factor (TNF), helping to explain its observed biological effects. nih.govresearchgate.net Although these studies focus on closely related ganoderic acids, the results are highly relevant for predicting the potential targets and mechanisms of action for this compound, guiding future experimental validation.

| Compound | Protein Target | In Silico Method | Predicted Binding/Activity | Source |

| Ganoderic Acid F | MDM2 | Virtual Screening | Potential affinity (Ki = 212 nM) | mdpi.com |

| Ganoderic Acid F | PPARα | Molecular Docking | Potential agonist activity | medpharmres.com |

| Ganoderic Acid A | PIK3CA | Molecular Docking | Binding energy of -7.12 kcal/mol | nih.gov |

| Ganoderic Acid A | TNF | Molecular Docking | GScore of -9.858 kcal/mol | researchgate.net |

| Ganoderiol F | HIV-1 protease | Molecular Docking | High affinity (Ki = 4.68 nM) | researchgate.net |

Advanced Research Methodologies for Deacetyl Ganoderic Acid F Investigation

Spectroscopic and Spectrometric Techniques for Structure Elucidation (e.g., UV, ESI-MS, HRESI-MS, 1H-NMR, 13C-NMR, 2D-NMR)

The precise chemical structure of Deacetyl-ganoderic-acid-F, a lanostane (B1242432) triterpenoid (B12794562) isolated from Ganoderma lucidum, is determined through a suite of spectroscopic and spectrometric methods. researchgate.net This process is fundamental to confirming the identity of the compound and serves as the foundation for all subsequent biological and chemical studies.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HRESI-MS) are pivotal in determining the molecular weight and elemental composition of the compound. For this compound, these analyses confirm the molecular formula C₃₀H₄₀O₈, corresponding to a molecular weight of approximately 528.63 g/mol . glpbio.comchemicalbook.com The fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural information, helping to piece together the molecule's complex architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and various two-dimensional (2D-NMR) techniques such as COSY, HSQC, and HMBC are indispensable for the complete structural elucidation of this compound. researchgate.net ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR reveals the carbon skeleton. 2D-NMR experiments establish connectivity between atoms, allowing researchers to map out the entire molecule and confirm the stereochemistry of its chiral centers. While detailed spectral data is highly specific, its analysis is the definitive method for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores within the molecule. For ganoderic acids, UV detection is commonly employed in chromatographic analyses, with detection wavelengths often set around 252 nm, indicating the presence of conjugated systems within the triterpenoid structure. nih.gov

| Technique | Parameter | Observed Value/Use |

|---|---|---|

| HRESI-MS | Molecular Formula | C₃₀H₄₀O₈ |

| MS | Molecular Weight | 528.63 |

| NMR (¹H, ¹³C, 2D) | Structural Confirmation | Used to definitively identify the lanostane-type triterpenoid structure. |

| UV Spectroscopy | HPLC Detection Wavelength | Typically monitored at ~252 nm. |

High-Resolution Chromatographic Separations for Isolation and Purity Assessment (e.g., HPLC, LC-MS/MS)

The isolation of this compound from the complex chemical matrix of Ganoderma lucidum extracts requires advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process, utilized for both purification and purity assessment. researchgate.net

Initially, crude extracts are subjected to column chromatography over silica (B1680970) gel. researchgate.net Fractions containing triterpenoids are then further purified using preparative or semi-preparative HPLC, often employing a reversed-phase C18 column. glpbio.comresearchgate.net A gradient elution system, typically involving solvents like acetonitrile and acidified water, allows for the separation of individual ganoderic acids based on their polarity. nih.gov

For purity assessment and trace-level quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. thno.org This technique combines the separation power of HPLC with the precise detection capabilities of mass spectrometry, allowing for the confident identification and quantification of this compound in complex biological samples. The method's specificity is crucial for distinguishing between structurally similar ganoderic acids that may co-elute during chromatography. thno.org

Quantitative Bioassays for Comprehensive Activity Profiling (e.g., CCK-8, Griess Assay, qPCR, Western Blot)

To understand the biological activity of this compound, a variety of quantitative bioassays are employed. These assays are critical for profiling its anti-inflammatory effects.

Cell Viability and Cytotoxicity: The Cell Counting Kit-8 (CCK-8) assay is used to assess the effect of the compound on cell viability. researchgate.netnih.gov In studies using murine BV-2 microglial cells, the CCK-8 assay demonstrated that this compound was not toxic to the cells at concentrations effective for anti-inflammatory activity. researchgate.netnih.gov

Nitric Oxide Production: The Griess assay is a colorimetric method used to measure the production of nitric oxide (NO), a key inflammatory mediator. Research has shown that this compound significantly inhibits the lipopolysaccharide (LPS)-induced production of NO in BV-2 microglial cells in a dose-dependent manner. researchgate.netnih.gov

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR) is used to measure changes in the expression of genes related to inflammation. Treatment with this compound was found to suppress the LPS-induced mRNA levels of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in BV-2 cells. researchgate.netnih.gov

Protein Expression Analysis: Western Blot analysis is employed to detect and quantify specific proteins. This technique has confirmed that this compound inhibits the protein expression of iNOS and COX-2 in LPS-stimulated microglia. researchgate.netnih.gov Furthermore, Western blotting is used to probe the molecular mechanism, showing that the compound suppresses the phosphorylation of key proteins in the NF-κB signaling pathway, such as IKK and IκB. researchgate.net

Cell-Based and Animal Model Systems for Functional Characterization (e.g., BV-2 microglia, Zebrafish, Murine Models)

The functional effects of this compound are investigated using a combination of in vitro and in vivo models that recapitulate aspects of neuroinflammation.

BV-2 Microglial Cells: The immortalized murine microglial cell line, BV-2, serves as a primary in vitro model for neuroinflammation. researchgate.net These cells, when stimulated with LPS, mimic the inflammatory activation of microglia observed in various neurological conditions. Studies using BV-2 cells have been instrumental in demonstrating the direct anti-inflammatory effects of this compound, including the inhibition of NO and pro-inflammatory cytokine production. researchgate.netnih.gov

Zebrafish (Danio rerio) Model: The zebrafish embryo is a powerful in vivo model for high-throughput screening and toxicity assessment due to its rapid development and optical transparency. nih.gov In the context of this compound research, LPS-stimulated zebrafish embryos were used to confirm the compound's anti-inflammatory activity in a whole-organism setting. researchgate.net this compound was shown to be non-toxic to the embryos and effectively attenuated the LPS-induced increase in NO production. researchgate.net

Murine Models: To validate the findings in a mammalian system, lipopolysaccharide (LPS)-stimulated mouse models are used. researchgate.net Intraperitoneal injection of LPS induces a systemic inflammatory response, including in the brain. Studies have shown that pre-treatment with this compound can suppress the serum levels of pro-inflammatory cytokines like TNF-α and IL-6 in these mice. researchgate.net This model is crucial for demonstrating the compound's efficacy in a complex physiological environment. researchgate.net

| Model System | Type | Key Findings |

|---|---|---|

| BV-2 Microglia | In Vitro (Cell-Based) | Inhibited LPS-induced NO, iNOS, and pro-inflammatory cytokine production. researchgate.net |

| Zebrafish Embryo | In Vivo (Animal Model) | Attenuated LPS-induced NO production without toxicity. researchgate.net |

| Murine Model (LPS-induced) | In Vivo (Animal Model) | Suppressed serum levels of TNF-α and IL-6; reduced brain inflammation. researchgate.net |

Application of Advanced Imaging and Immunological Techniques (e.g., Immunohistochemistry for Microglia/Astrocytes)

To visualize and quantify the effects of this compound on inflammatory cells within the brain, advanced imaging and immunological techniques are applied to animal model tissues.

Immunohistochemistry (IHC): IHC is a powerful technique that uses antibodies to detect specific proteins in tissue sections. In studies involving LPS-treated mice, brain sections were analyzed using IHC to assess the activation of microglia and astrocytes, the primary immune cells of the central nervous system. researchgate.net Specific antibodies targeting Ionized calcium-binding adapter molecule 1 (Iba-1) for microglia and Glial Fibrillary Acidic Protein (GFAP) for astrocytes are used. researchgate.net The results have shown that this compound treatment reduces the morphological signs of activation in both microglia and astrocytes in the brains of LPS-stimulated mice, providing direct visual evidence of its neuroprotective effects. researchgate.net

Integration of Omics Technologies for Mechanistic Insights (e.g., Transcriptomics, Proteomics)

While specific omics studies on this compound are emerging, the application of these technologies to Ganoderma lucidum and its other triterpenoids provides a framework for gaining deeper mechanistic insights.

Transcriptomics: This technology, often utilizing RNA-sequencing, allows for a global analysis of gene expression. Transcriptomic studies on Ganoderma lucidum have been used to identify and characterize the genes and transcription factors involved in the biosynthesis of ganoderic acids. nih.gov Applying this approach to cells or tissues treated with this compound could reveal the full spectrum of gene networks modulated by the compound, moving beyond single-target analysis to a systems-level understanding of its anti-inflammatory mechanism.

Proteomics: Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. Proteomic analyses have been used to investigate the cytotoxic mechanisms of other ganoderic acids in cancer cells. researchgate.net For this compound, a proteomics approach could identify novel protein targets and pathways affected by the compound in inflammatory models, potentially uncovering mechanisms of action beyond the well-described NF-κB pathway. The integration of these omics datasets offers a powerful, unbiased method for hypothesis generation and a comprehensive understanding of the compound's bioactivity.

Future Perspectives and Emerging Research Directions

Addressing Current Research Gaps in Deacetyl-ganoderic-acid-F Bioactivity

Despite being first identified decades ago, comprehensive investigation into the bioactivity of this compound remains notably limited. nih.gov The majority of current knowledge centers on its anti-neuroinflammatory properties, leaving a wide spectrum of other potential pharmacological effects unexplored. nih.govnih.gov

The primary demonstrated bioactivity of DeGA F is its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in both in vitro and in vivo models. nih.gov Research has shown that DeGA F exerts these effects by suppressing the activation of the NF-κB pathway. nih.govnih.gov This is a critical finding, as the NF-κB pathway is a key regulator of the inflammatory response. In murine microglial BV-2 cells, treatment with DeGA F was found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, it reduced the secretion and mRNA levels of pro-inflammatory cytokines. nih.gov

| Treatment Group | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

|---|---|---|

| Control | ~50 | ~20 |

| LPS (200 ng/mL) | ~600 | ~180 |

| LPS + DeGA F (2.5 µg/mL) | ~450 | ~120 |

| LPS + DeGA F (5 µg/mL) | ~300 | ~80 |

Data derived from Sheng et al., 2019. nih.gov Values are approximate representations for illustrative purposes.

Key research gaps that need to be addressed include:

Broad-Spectrum Bioactivity: Investigations have largely focused on inflammation. nih.govnih.gov Future studies should explore other potential activities characteristic of Ganoderma triterpenoids, such as anticancer, antiviral, hepatoprotective, and immunomodulatory effects. mdpi.commdpi.com For instance, the structurally related Ganoderic acid F has shown apoptotic activity against HeLa cells. mdpi.com

Mechanism of Action: While the inhibition of the NF-κB pathway is known, the upstream molecular targets of DeGA F have not been identified. nih.govnih.gov Elucidating the direct protein interactions and signaling cascades affected by this compound is crucial for a complete understanding of its mechanism.

Structure-Activity Relationship (SAR): The significance of the deacetylated structure of DeGA F compared to its acetylated counterpart, Ganoderic acid F, is not well understood. researchgate.net SAR studies could clarify how this modification influences bioactivity and potentially guide the synthesis of more potent derivatives.

Exploration of Synergistic Effects with Other Phytochemicals and Therapeutic Agents

The therapeutic efficacy of medicinal plant and fungal extracts is often attributed to the synergistic interaction of multiple constituents. nih.gov While no studies have specifically investigated the synergistic effects of this compound, this remains a promising and largely unexplored area of research. Ganoderma lucidum contains a diverse array of bioactive compounds, including over 380 different triterpenoids and various polysaccharides. nih.gov

A recent study demonstrated a significant synergistic anti-inflammatory effect between Ganoderma lucidum polysaccharide (GLP-1) and Ganoderic acid A (GAA), another major triterpenoid (B12794562) from the mushroom. nih.gov The combination of GLP-1 and GAA was more effective at inhibiting the production of NO and pro-inflammatory cytokines in RAW264.7 cells than either compound alone, with the synergy appearing to co-target the TLR4/NF-κB signaling pathway. nih.gov

Future research should focus on:

Combination with other Ganoderma constituents: Investigating the effects of DeGA F in combination with other abundant Ganoderma compounds, like polysaccharides or other ganoderic acids (e.g., Ganoderic acid A, B, or DM), could reveal enhanced therapeutic potential. mdpi.com

Synergy with conventional drugs: Exploring the potential of DeGA F to act as an adjuvant in conventional therapies is another critical direction. For example, its anti-inflammatory properties could potentially mitigate the side effects of chemotherapy or enhance the efficacy of anti-inflammatory drugs. Future studies could assess if DeGA F can increase the sensitivity of cancer cells to existing treatments, a property seen with other Ganoderma extracts. mdpi.com

Opportunities for Novel Preclinical Drug Discovery and Development

The potent anti-neuroinflammatory effects of this compound position it as a strong candidate for preclinical drug discovery, particularly for neurodegenerative diseases where inflammation is a key pathological component. nih.govnih.gov The compound has demonstrated efficacy in reducing inflammation not only in cell culture but also in zebrafish and mouse models. nih.gov In mice stimulated with LPS, DeGA F suppressed serum levels of pro-inflammatory cytokines and reduced the activation of microglia and astrocytes in the brain. nih.gov

| Model | Key Finding | Reference |

|---|---|---|

| LPS-stimulated Zebrafish Embryos | Significantly attenuated the increase in NO production. | nih.gov |

| LPS-stimulated Mice | Suppressed serum levels of TNF-α and IL-6. | nih.gov |

| LPS-stimulated Mice Brain | Reduced activation of microglia and astrocytes. | nih.gov |

Opportunities for development include:

Lead Compound for Neurodegenerative Diseases: DeGA F's ability to cross into the brain and exert anti-inflammatory effects makes it a promising lead compound for diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov

Development of Synthetic Derivatives: The chemical structure of DeGA F can serve as a scaffold for medicinal chemists to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

High-Throughput Screening: The compound can be included in high-throughput screening libraries to test its efficacy against a wide range of biological targets and disease models, potentially uncovering novel therapeutic applications beyond inflammation. cdilabs.comnih.gov

Methodological Advancements for Enhanced Research Efficiency and Data Interpretation

Advancements in analytical and computational techniques offer powerful tools to accelerate research on this compound and provide deeper insights into its biological functions.

Advanced Analytical Techniques: Methods like Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are crucial for the rapid and accurate quantification and characterization of DeGA F in complex extracts and biological samples. nih.govresearchgate.net This enables precise pharmacokinetic studies and quality control of Ganoderma preparations. researchgate.netchemfaces.com

In Silico and Computational Modeling: Molecular docking and molecular dynamics simulations can predict the binding affinity of DeGA F to various protein targets, helping to prioritize experimental validation and elucidate its mechanism of action. nih.govnih.gov For example, virtual screening has previously predicted that Ganoderic acid F has a potential affinity for the MDM2 protein, a key regulator in cancer pathways. mdpi.com Such computational approaches can efficiently screen for potential targets and guide further research. researchgate.netresearchgate.net

High-Content Screening (HCS): HCS platforms allow for the rapid screening of natural compounds like DeGA F against various cell-based models of disease. nih.gov This technology can quickly identify novel bioactivities and provide mechanistic insights by analyzing multiple cellular parameters simultaneously. researchgate.net

By embracing these future research directions and methodological advancements, the scientific community can unlock the full therapeutic potential of this compound, paving the way for its potential development as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating and purifying Deacetyl-ganoderic-acid-F (DGA-F) from Ganoderma lucidum?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as silica gel column chromatography and preparative HPLC. Purity validation requires spectroscopic methods (NMR, MS) and comparison with reference standards. Researchers should optimize solvent gradients during HPLC to resolve structurally similar triterpenoids .

Q. How can researchers confirm the structural identity of DGA-F and distinguish it from related ganoderic acid derivatives?

- Methodological Answer : Use a combination of 1D/2D NMR (e.g., H, C, COSY, HMBC) to map functional groups and stereochemistry. High-resolution mass spectrometry (HR-MS) confirms molecular formula. Cross-referencing with spectral databases (e.g., SciFinder, PubChem) and published triterpenoid libraries is critical to differentiate DGA-F from analogs like Ganoderic acid C2 or D .

Q. What in vitro assays are suitable for initial bioactivity screening of DGA-F?

- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms. For cytotoxicity screening, use MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7). Antioxidant activity can be assessed via DPPH or ABTS radical scavenging. Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to investigate the molecular targets and signaling pathways modulated by DGA-F?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. untreated cells. Validate targets via siRNA knockdown or CRISPR-Cas9, followed by functional assays (e.g., apoptosis via flow cytometry). Pathway enrichment analysis (KEGG, GO) contextualizes findings. Ensure experimental triplicates and statistical rigor (ANOVA, p-value correction) .

Q. What strategies resolve contradictions in reported bioactivities of DGA-F across studies?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate data. Quantify heterogeneity via statistics and subgroup analyses (e.g., by cell type, dosage). If heterogeneity is high (), explore sources like extraction variability or assay conditions. Sensitivity analyses exclude low-quality studies (e.g., lack of purity validation) .

Q. How can synthetic approaches improve the yield and stability of DGA-F for mechanistic studies?

- Methodological Answer : Semi-synthesis from abundant precursors (e.g., ganoderic acid A) via regioselective acetylation/deacetylation. Optimize reaction conditions (catalyst, solvent, temperature) using DOE (Design of Experiments). Stability studies (HPLC monitoring under varying pH/temperature) identify degradation pathways. Use lyophilization for long-term storage .

Q. What computational tools predict the pharmacokinetic and toxicity profiles of DGA-F?

- Methodological Answer : Employ QSAR models (e.g., SwissADME, ProTox-II) to forecast absorption, metabolism, and hepatotoxicity. Molecular docking (AutoDock Vina) screens for off-target interactions. Validate predictions with in vitro ADME-Tox assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How should researchers address batch-to-batch variability in DGA-F bioactivity data?

- Methodological Answer : Standardize extraction protocols using SOPs (Standard Operating Procedures) and quality control via UPLC-PDA. Implement reference standards (e.g., NIST-certified compounds) for inter-lab calibration. Statistical process control (SPC) charts monitor variability, with root-cause analysis (e.g., ANOVA for batch effects) .

Methodological Notes for Data Analysis

- Statistical Rigor : Use Shapiro-Wilk tests for normality and non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Report effect sizes (Cohen’s d) alongside p-values .

- Reproducibility : Document raw data, processing scripts, and instrument settings in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.